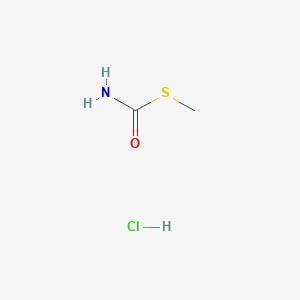![molecular formula C20H18N2O B14590194 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61075-26-1](/img/structure/B14590194.png)
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with phenyl and phenoxy groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves the reaction of 2-(2-Methylprop-2-en-1-yl)phenol with 6-phenylpyridazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets. The phenoxy and pyridazine groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-phenyl-2-propen-1-ol
- 2-Methyl-3-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine stands out due to its unique combination of phenoxy and pyridazine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61075-26-1 |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-[2-(2-methylprop-2-enyl)phenoxy]-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O/c1-15(2)14-17-10-6-7-11-19(17)23-20-13-12-18(21-22-20)16-8-4-3-5-9-16/h3-13H,1,14H2,2H3 |
InChI-Schlüssel |
IRNOZDTVHRMVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
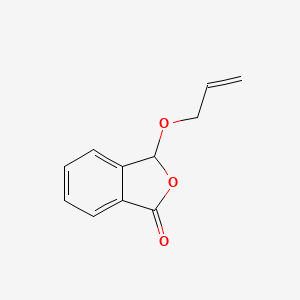
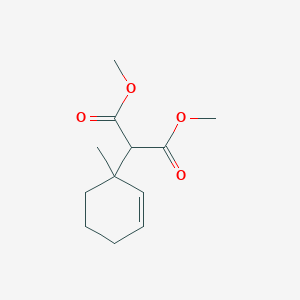

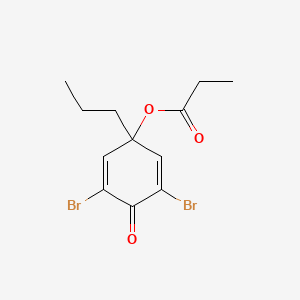
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
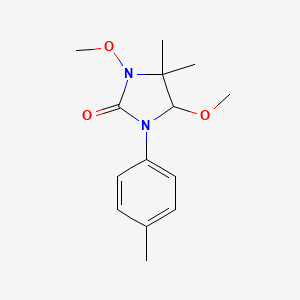
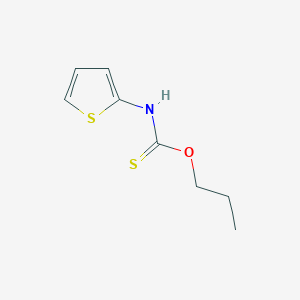
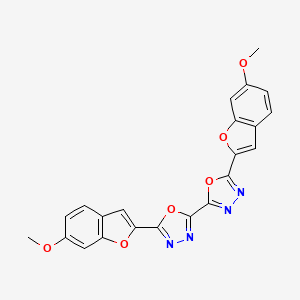
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
